N,N-双(2-氯苯甲基)氰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

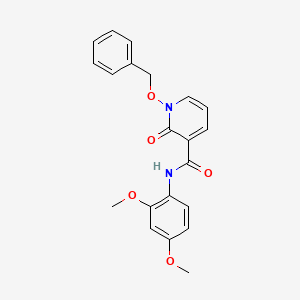

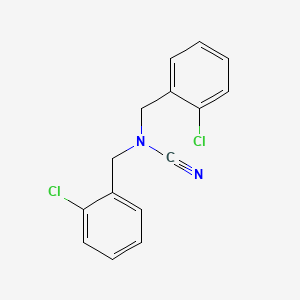

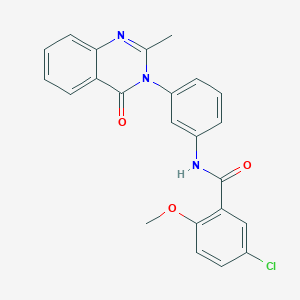

“N,N-bis(2-chlorobenzyl)cyanamide” is a chemical compound with the molecular formula C15H12Cl2N2 and a molecular weight of 291.18 . It is also known by the synonym "bis(2-chlorophenyl)methylamine" .

Synthesis Analysis

The synthesis of cyanamides, including “N,N-bis(2-chlorobenzyl)cyanamide”, has been a topic of interest in recent years . The chemistry of cyanamides is dominated by an unusual duality of a nucleophilic sp3 -amino nitrogen and an electrophilic nitrile unit . The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years .Molecular Structure Analysis

The molecular structure of “N,N-bis(2-chlorobenzyl)cyanamide” is characterized by its nitrogen-carbon-nitrogen (NCN) connectivity . This unique structure is chemically promiscuous and contributes to the compound’s diverse applications in synthetic chemistry .Chemical Reactions Analysis

Cyanamides, including “N,N-bis(2-chlorobenzyl)cyanamide”, have found applications in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents and their unique radical and coordination chemistry .Physical And Chemical Properties Analysis

“N,N-bis(2-chlorobenzyl)cyanamide” has a molecular formula of C15H12Cl2N2 and a molecular weight of 291.18 .科学研究应用

癌症研究中的生物活性

- 环磷酰胺的代谢物:N,N-双(2-氯乙基)磷酰二胺酸,一种与 N,N-双(2-氯苄基)氰胺相关的化合物,已被确认为抗癌药物环磷酰胺的一种具有生物活性的代谢物。这种代谢物表现出有效的烷基化特性,在体外和体内均具有显着的抗肿瘤活性,表明其在环磷酰胺的生物活性中起关键作用 (Colvin, Padgett, & Fenselau, 1973)。

化学合成和表征

- N-取代氰胺的制备:已经对各种 N-取代氰胺的制备进行了研究,包括 N,N-双(2-氯苄基)氰胺。这些研究专注于它们的合成和表征,为材料科学和化学中潜在应用的新型化合物的开发做出了贡献 (Kupchik & Feiccabrino, 1975)。

材料科学应用

- 可再生热固性树脂:研究已经探索了氰胺衍生物在开发可再生热固性树脂中的应用。这些树脂源自丁香酚等可持续原料,表现出高热稳定性,并有可能用于包括海洋环境在内的各种工业应用 (Harvey et al., 2014)。

催化

- 氧还原催化剂:氰胺衍生物已被用于制备金属-氮-碳氧还原催化剂。这些催化剂表现出良好的性能,突出了氰胺衍生物在提高燃料电池和其他需要氧还原的应用效率方面的潜力 (Chung et al., 2010)。

聚合物科学

- 均聚酰胺和共聚酰胺的合成:双氰胺已被用作起始原料来合成 N-氰基取代均聚酰胺和共聚酰胺。这些改性聚酰胺表现出更高的溶解性和热稳定性,为聚合物科学开辟了新的途径,以创造具有增强性能的高级材料 (Diakoumakos & Mikroyannidis, 1993)。

作用机制

安全和危害

While specific safety and hazard information for “N,N-bis(2-chlorobenzyl)cyanamide” was not found, it’s important to note that cyanamides are generally considered hazardous . They can cause severe skin burns and eye damage, may cause respiratory irritation, and are suspected of causing cancer and damaging fertility .

未来方向

The use and application of substituted cyanamides in synthetic chemistry have increased significantly in recent years, along with the development of more sustainable and robust synthetic routes to these compounds . Future research will likely continue to explore the diverse applications of these compounds in synthetic chemistry .

属性

IUPAC Name |

bis[(2-chlorophenyl)methyl]cyanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2/c16-14-7-3-1-5-12(14)9-19(11-18)10-13-6-2-4-8-15(13)17/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHQGWASJBIZKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN(CC2=CC=CC=C2Cl)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2829259.png)

![N-{2-Hydroxy-5-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B2829264.png)

![N-(2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2829267.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B2829274.png)

![7-Fluoro-2-methyl-3-[[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2829275.png)